17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Overview
Description
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex organic compound with the molecular formula C30H50O. It is a triterpenoid, a class of chemical compounds composed of three terpene units with a total of 30 carbon atoms. This compound is known for its intricate structure, which includes multiple rings and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol involves several steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of squalene, a natural triterpene, followed by a series of oxidation and reduction reactions to introduce the necessary functional groups and achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of squalene from natural sources such as shark liver oil or plant oils, followed by chemical modification. The process includes purification steps to isolate the desired product and ensure its high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2) or chlorine (Cl2). Reaction conditions typically involve controlled temperatures and solvents such as chloroform or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of triterpenoids and their derivatives.
Biology: It is investigated for its potential role in biological processes, such as cell signaling and membrane structure.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing cell signaling pathways and modulating gene expression. This compound may also interact with enzymes, altering their activity and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Lanosterol: A precursor to cholesterol and other steroids, with a similar triterpenoid structure.
Cycloartenol: Another triterpenoid involved in the biosynthesis of plant sterols.
Beta-amyrin: A triterpenoid found in various plants, known for its anti-inflammatory properties.
Uniqueness
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and biological activities. Its complex structure makes it a valuable compound for studying the intricate relationships between structure and function in triterpenoids .
Properties
IUPAC Name |
4,4,10,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)21-15-17-28(6)22(21)11-12-24-23(28)13-14-25-27(4,5)26(30)16-18-29(24,25)7/h9,20-22,25-26,30H,8,10-18H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNFEVAKYBZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372281 | |
Record name | 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-40-0 | |
Record name | 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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